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Compound of Interest

Compound Name: C-021

Cat. No.: B1663713

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 dihydrochloride is a potent and selective small-molecule antagonist of the C-C
chemokine receptor 4 (CCR4).[1][2][3][4] This technical guide provides a comprehensive
overview of the biological activity, molecular targets, and experimental methodologies
associated with C-021, designed for professionals in the fields of drug discovery and
biomedical research. The information presented herein is curated from publicly available
research and technical data.

Physicochemical Properties of C-021
Dihydrochloride
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Property Value

2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-

Chemical Name dimethoxy-4-quinazolinamine dihydrochloride[2]
[4]

Molecular Formula C27H41N502-2HCI[3]

Molecular Weight 540.57 g/mol [2][3][4]

Purity 298%][2][4]

- Soluble to 50 mM in water and to 100 mM in

Solubility
DMSO

CAS Number 1784252-84-1[2][3]

Biological Activity and Molecular Target

The primary molecular target of C-021 is the C-C chemokine receptor 4 (CCR4), a G-protein
coupled receptor (GPCR). CCR4 is expressed on various immune cells, including T-helper 2
(Th2) cells, regulatory T cells (Tregs), and some cancer cells.[5][6][7] The natural ligands for
CCR4 are the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC).[6]
[7] The interaction of these chemokines with CCR4 plays a crucial role in mediating the
migration of these immune cells to sites of inflammation and into the tumor microenvironment.

[7]

C-021 exerts its biological effect by competitively inhibiting the binding of CCL17 and CCL22 to
CCR4, thereby blocking the downstream signaling pathways that lead to cellular chemotaxis.[1]

[5]

Quantitative Data on Biological Activity

The inhibitory activity of C-021 has been quantified in several key functional assays. The half-
maximal inhibitory concentration (ICso) values demonstrate the potency of C-021 in blocking
CCR4-mediated responses.
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Assay Species ICs0 (M)
Chemotaxis Inhibition Human 140[1]
Mouse 39[1]

[3°S]GTPyS Binding Inhibition Human 18[1]

(CCL22-induced)

Experimental Protocols

Chemotaxis Assay

This protocol is adapted from a study investigating the effect of C-021 on cutaneous T-cell

lymphoma (CTCL) cell lines.[5]

Objective: To determine the inhibitory effect of C-021 on the migration of CCR4-expressing

cells towards a CCL17 or CCL22 gradient.

Materials:

e Cells: Human CTCL cell lines MJ (Mycosis Fungoides derived) and HuT 78 (Sézary

Syndrome derived), cultured in appropriate media.[5]

e Chemokines: Recombinant human CCL17 and CCL22.

« Inhibitor: C-021 dihydrochloride dissolved in DMSO.

o Assay Plates: Transwell plates (e.g., 24-well with 5 um pore size inserts).

o Assay Buffer: Serum-free RPMI 1640 medium.

o Cell Viability Assay: (e.g., Trypan blue exclusion).

o Detection Method: Cell counting or a fluorescence-based method.

Procedure:

o Cell Preparation:
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o Culture MJ and HuT 78 cells to a sufficient density.

o Prior to the assay, harvest the cells and resuspend them in serum-free RPMI 1640
medium at a concentration of 1 x 10° cells/mL.

o Check cell viability.

¢ Inhibitor Pre-incubation:

o Treat the cell suspension with varying concentrations of C-021 or vehicle control (DMSO)
for 30 minutes at 37°C.[5]

o Assay Setup:

o Add different concentrations of CCL17 or CCL22 to the lower wells of the Transwell plate
in serum-free RPMI 1640 medium. Include a negative control with medium alone.

o Place the Transwell inserts into the wells.

o Add 100 pL of the pre-incubated cell suspension to the top of each Transwell insert.

¢ Incubation:

o Incubate the plates for 3 hours at 37°C in a humidified incubator with 5% CO-.

e Quantification of Migration:

o After incubation, carefully remove the Transwell inserts.

o Collect the cells that have migrated to the lower chamber.

o Count the number of migrated cells using a hemocytometer or a cell counter. Alternatively,
a fluorescence-based assay can be used by pre-labeling the cells with a fluorescent dye.

e Data Analysis:

o Calculate the percentage of inhibition for each concentration of C-021 compared to the
vehicle control.
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o Plot the percentage of inhibition against the log concentration of C-021 and determine the
ICso0 value using non-linear regression analysis.

[3°S]GTPYS Binding Assay
This is a generalized protocol for a GTPyS binding assay with a GPCR.

Objective: To measure the ability of C-021 to inhibit agonist-induced G-protein activation by
quantifying the binding of the non-hydrolyzable GTP analog, [3*S]GTPYS.

Materials:

e Membrane Preparation: Cell membranes prepared from a cell line overexpressing human
CCRA4.

e Agonist: Human CCL22.

e Inhibitor: C-021 dihydrochloride.

o Radioligand: [3>*S]GTPyS.

o Assay Buffer: Typically contains Tris-HCI, MgClz, NaCl, and GDP.
» Scintillation Counter: For detecting radioactivity.

 Filter Plates: (e.g., 96-well glass fiber filter plates).

Procedure:

e Reaction Mixture Preparation:

o In each well of a 96-well plate, combine the cell membrane preparation, varying
concentrations of C-021 or vehicle, and the agonist (CCL22).

o Pre-incubate for a defined period at room temperature.
e [nitiation of Reaction:

o Add [**S]GTPyS to each well to start the binding reaction.
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e Incubation:
o Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.
e Termination and Filtration:

o Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell
harvester. This separates the membrane-bound [3*S]GTPyS from the unbound
radioligand.

o Wash the filters with ice-cold wash buffer.
e Detection:

o Dry the filter plates and add scintillation fluid to each well.

o Measure the radioactivity in each well using a scintillation counter.
o Data Analysis:

o Determine the specific binding by subtracting non-specific binding (measured in the
presence of excess non-radiolabeled GTPyS) from total binding.

o Calculate the percentage of inhibition of agonist-stimulated [3>*S]GTPyS binding for each
concentration of C-021.

o Determine the ICso value by plotting the percentage of inhibition against the log
concentration of C-021 and fitting the data with a sigmoidal dose-response curve.

Signaling Pathways and Visualizations
CCRA4 Signaling Pathway

The binding of CCL17 or CCL22 to CCR4 activates the coupled heterotrimeric G-protein
(typically Gai). This leads to the dissociation of the Gai and Gy subunits, which then modulate
the activity of downstream effector molecules. Key downstream events include the inhibition of
adenylyl cyclase, leading to decreased cyclic AMP (cCAMP) levels, and the activation of
phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IPs) and
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diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular
calcium and the activation of protein kinase C (PKC), respectively. Furthermore, CCR4
signaling can activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell
survival, proliferation, and migration. C-021 blocks the initial step of this cascade by preventing
ligand binding.
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Caption: CCR4 signaling pathway and the inhibitory action of C-021.
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Experimental Workflow: Chemotaxis Inhibition Assay

The following diagram illustrates the key steps in the chemotaxis inhibition assay used to
evaluate the potency of C-021.
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Caption: Workflow for the C-021 chemotaxis inhibition assay.

Logical Relationship: C-021 Mechanism of Action

This diagram outlines the logical flow of C-021's mechanism of action, from target binding to
the ultimate biological response.
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Caption: Logical flow of C-021's mechanism of action.

In Vivo Studies

C-021 has demonstrated efficacy in several preclinical in vivo models, highlighting its
therapeutic potential.

» Neuropathic Pain: In a mouse model of neuropathic pain, both intrathecal and intraperitoneal
administration of C-021 dose-dependently reduced pain-related behaviors.[3][9]
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e Cutaneous T-cell Lymphoma (CTCL): C-021 inhibited tumor growth in a CTCL xenograft
mouse model.[5]

 Alloreactive Responses: The compound has been used to investigate the role of CCR4 in
lung rejection, indicating its potential in transplantation medicine.

Conclusion

C-021 is a well-characterized, potent antagonist of the CCR4 receptor with demonstrated
activity in both in vitro and in vivo models. Its ability to inhibit chemotaxis of key immune cell
populations makes it a valuable research tool and a potential therapeutic candidate for a range
of inflammatory diseases and cancers where CCR4 signaling is implicated. The data and
protocols presented in this guide offer a solid foundation for researchers and drug development
professionals interested in further exploring the utility of C-021.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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